2-Acetyl-5-methyl-N-phenyl-2H-1,2,3-diazaphosphole-4-carboxamide
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Overview
Description
2-Acetyl-5-methyl-N-phenyl-2H-1,2,3-diazaphosphole-4-carboxamide is a heterocyclic compound that contains both nitrogen and phosphorus atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-5-methyl-N-phenyl-2H-1,2,3-diazaphosphole-4-carboxamide typically involves the condensation of β-dicarbonyl compounds with substituted hydrazines, followed by cyclization . Another method includes the 1,3-dipolar addition of nitrilimines with alkynes or alkenes . These reactions are usually carried out under reflux conditions in the presence of a suitable solvent and catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-5-methyl-N-phenyl-2H-1,2,3-diazaphosphole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reducing agents can be used to remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Acetyl-5-methyl-N-phenyl-2H-1,2,3-diazaphosphole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism by which 2-Acetyl-5-methyl-N-phenyl-2H-1,2,3-diazaphosphole-4-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to form stable complexes with these targets, thereby modulating their activity. Specific pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Similar in structure but contains a triazole ring instead of a diazaphosphole ring.
2-Hydroxy-5-methylacetophenone: Contains a similar acetyl and methyl group but lacks the diazaphosphole ring.
Uniqueness
2-Acetyl-5-methyl-N-phenyl-2H-1,2,3-diazaphosphole-4-carboxamide is unique due to the presence of both nitrogen and phosphorus atoms within its heterocyclic ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
106104-26-1 |
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Molecular Formula |
C12H12N3O2P |
Molecular Weight |
261.22 g/mol |
IUPAC Name |
2-acetyl-5-methyl-N-phenyldiazaphosphole-4-carboxamide |
InChI |
InChI=1S/C12H12N3O2P/c1-8-11(18-15(14-8)9(2)16)12(17)13-10-6-4-3-5-7-10/h3-7H,1-2H3,(H,13,17) |
InChI Key |
WEAUQXVFJFNQTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(P=C1C(=O)NC2=CC=CC=C2)C(=O)C |
Origin of Product |
United States |
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